(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester
CAS No.: 224044-68-2
Cat. No.: VC21121819
Molecular Formula: C25H27NO15
Molecular Weight: 581.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 224044-68-2 |
|---|---|
| Molecular Formula | C25H27NO15 |
| Molecular Weight | 581.5 g/mol |
| IUPAC Name | methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate |
| Standard InChI | InChI=1S/C25H27NO15/c1-12(27)36-11-19-22(37-13(2)28)23(38-14(3)29)24(39-15(4)30)25(41-19)40-18-8-6-7-16(21(18)26(33)34)17(31)9-10-20(32)35-5/h6-10,19,22-25H,11H2,1-5H3/b10-9+/t19-,22-,23+,24-,25-/m1/s1 |
| Standard InChI Key | GZEJVMGQFOJCDQ-WHIUSNHVSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)/C=C/C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)C=CC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)C=CC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
The compound (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester is a complex organic molecule with a specific stereochemistry, indicated by the "(2E)" notation, which refers to the double bond configuration. This compound is used in the preparation of human UV filters, highlighting its potential applications in dermatological and cosmetic products .
Synthesis
The synthesis of this compound typically involves the condensation of a nitrophenol derivative with a tetra-O-acetylated glucopyranosyl donor, followed by coupling with a butenoic acid derivative. The specific conditions and catalysts used can vary depending on the desired yield and purity.
Crystallographic Studies
While specific crystallographic data for this compound are not available, related compounds like p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside have been studied. These studies reveal that such molecules often adopt a chair conformation with equatorial substituents, which can influence their chemical stability and reactivity .
Availability and Suppliers
This compound is available from several chemical suppliers, including Glentham and Pharmaffiliates, under different product codes such as GC5059 and PA 27 06269 . It is marketed for research purposes and can be obtained in varying quantities.
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